1-(2-fluoroethyl)-4-iodo-1H-pyrazole
Overview
Description
“1-(2-fluoroethyl)-4-iodo-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of fluorine and iodine atoms suggests that this compound might have interesting chemical properties due to the high electronegativity of fluorine and the large atomic radius of iodine.
Molecular Structure Analysis
The molecular structure of “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a 2-fluoroethyl group, and an iodine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
As a pyrazole derivative, “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” might undergo various chemical reactions. The presence of fluorine and iodine atoms could make it a good candidate for halogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-fluoroethyl)-4-iodo-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of fluorine and iodine atoms could affect its polarity, boiling point, and melting point .Scientific Research Applications
Synthesis and Crystal Structure
Pyrazole compounds, including those similar to 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, have been a focus in research for their unique crystal structures. Studies like those by Loh et al. (2013) have explored the synthesis of various N-substituted pyrazolines, emphasizing the significance of X-ray single crystal structure determination in understanding these compounds (Loh et al., 2013).
Optical Properties and Material Sciences
Research by Pedrini et al. (2020) on fluorinated bis(pyrazoles) highlights the relevance of pyrazole derivatives in understanding optical properties and material sciences. This study delves into the crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity of such compounds, offering insights into their potential applications (Pedrini et al., 2020).
Tautomeric Forms and Hydrogen Bonding
The study of tautomeric forms in pyrazoles, such as the research by Yamuna et al. (2014), provides valuable information on molecular interactions and hydrogen bonding in these compounds. This research explores the co-crystal structure and its implications for molecular behavior (Yamuna et al., 2014).
Reactivity in Organic Chemistry
Abularrage et al. (2020) investigated the Diels–Alder reactivity of 4H-pyrazoles, including fluorinated variants. This study is crucial in understanding the reactivity of such compounds in organic synthesis and their potential applications in creating complex molecular structures (Abularrage et al., 2020).
Fluorination Techniques and NMR Analysis
The work by Bonacorso et al. (2015) discusses the synthesis and NMR spectroscopic studies of fluorinated 1H-pyrazoles. The detailed analysis of these compounds through various fluorination reactions and NMR data provides essential insights into their chemical properties and potential applications (Bonacorso et al., 2015).
Antibacterial and Antifungal Activities
Research on the antibacterial and antifungal activities of pyrazole derivatives, as conducted by Ragavan et al. (2010), opens doors to potential pharmaceutical applications of these compounds. This study's focus on the synthesis and biological activity screening of novel 1,5-diaryl pyrazoles shows the broad scope of pyrazole research in medicinal chemistry (Ragavan et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodopyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJEDPZOJQFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-4-iodo-1H-pyrazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.